Vapendavir

Vue d'ensemble

Description

Vapendavir est un médicament antiviral en phase clinique connu pour son activité contre un large éventail d’entérovirus. Il s’agit d’un médicament qui se lie à la capside et qui a montré un potentiel dans le traitement des infections respiratoires causées par le rhinovirus humain. This compound a été acquis par Vaxart en 2018 lors d’une fusion avec Aviragen Therapeutics .

Méthodes De Préparation

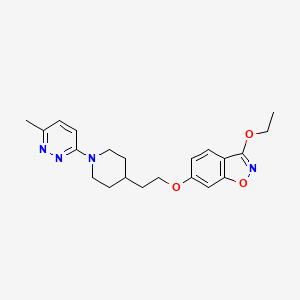

Voies de synthèse et conditions de réaction : La synthèse de Vapendavir implique plusieurs étapes, notamment la formation de sa structure principale et la fonctionnalisation ultérieure. Les étapes clés comprennent :

- Formation du noyau benzisoxazole.

- Introduction du groupe éthoxy.

- Fixation de la partie pyridazinyl-pipéridinyl.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l’utilisation de solvants et de catalyseurs spécifiques pour faciliter les réactions .

Types de réactions :

Oxydation : this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe éthoxy.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant ses groupes fonctionnels.

Substitution : this compound peut participer à des réactions de substitution, en particulier au niveau du noyau benzisoxazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut donner différents composés benzisoxazole substitués .

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de liaison à la capside.

Biologie : Étudié pour ses effets sur la réplication et l’entrée virales.

Industrie : Exploré pour son potentiel dans le développement de thérapies antivirales contre diverses infections virales.

Applications De Recherche Scientifique

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

One significant application of Vapendavir is in the management of exacerbations in patients with chronic obstructive pulmonary disease (COPD). Research has demonstrated that respiratory viral infections, particularly rhinovirus infections, are major contributors to COPD exacerbations. A recent study aimed to evaluate the efficacy of this compound in reducing the severity of symptoms following rhinovirus challenge in COPD patients. This double-blind, randomized, placebo-controlled trial involves administering this compound to sero-negative COPD subjects shortly after the onset of symptoms. The study assesses clinical symptom scores, lung function, and viral load to determine the drug's effectiveness in improving patient outcomes .

Broader Antiviral Activity

This compound has shown broad-spectrum activity against various enteroviruses, including enterovirus D68 and enterovirus A71. Its potential extends beyond COPD treatment to other viral infections, including those causing hand, foot, and mouth disease, which can lead to severe neurological complications . The drug's ability to inhibit multiple strains makes it a candidate for further exploration in diverse viral infections.

Efficacy in Clinical Trials

- Phase IIb Trials : this compound has undergone multiple clinical trials evaluating its safety and efficacy. In one notable trial involving asthma patients with rhinovirus infections, while the primary endpoint was not met, significant antiviral effects were observed when treatment was initiated within 24 hours of symptom onset .

- Resistance Studies : Research indicates that resistance to this compound can occur due to specific mutations in the viral genome. Understanding these resistance patterns is crucial for optimizing treatment protocols and developing new formulations .

Case Study 1: COPD Exacerbation Management

A study conducted on COPD patients demonstrated that early administration of this compound significantly reduced the severity of symptoms associated with rhinovirus infections. Patients receiving this compound showed improved lung function metrics compared to those on placebo.

Case Study 2: Broad-Spectrum Efficacy

In vitro studies have illustrated this compound's effectiveness against various enteroviruses. For instance, it demonstrated significant antiviral activity against enterovirus D68 strains associated with severe respiratory illness in children.

Mécanisme D'action

Vapendavir exerce ses effets antiviraux en se liant à la capside virale, inhibant ainsi la capacité du virus à pénétrer dans les cellules hôtes. Cela empêche la formation du complexe de réplication et perturbe le cycle de vie viral. Les principales cibles moléculaires sont les protéines virales impliquées dans la formation et l’entrée de la capside .

Composés similaires :

- Disoxaril

- Pleconaril

- Pirodavir

- Pocapavir

Comparaison : this compound est unique en raison de son activité à large spectre contre les entérovirus et de son potentiel à traiter les infections respiratoires. Contrairement à certains de ses homologues, this compound a montré des résultats prometteurs lors des essais précliniques et cliniques, démontrant son efficacité et sa sécurité .

Comparaison Avec Des Composés Similaires

- Disoxaril

- Pleconaril

- Pirodavir

- Pocapavir

Comparison: Vapendavir is unique in its broad-spectrum activity against enteroviruses and its potential to treat respiratory infections. Unlike some of its counterparts, this compound has shown promising results in both preclinical and clinical trials, demonstrating its efficacy and safety .

Activité Biologique

Vapendavir is a potent antiviral compound primarily classified as a capsid binder, designed to inhibit the replication of various enteroviruses, particularly human rhinoviruses (HRVs) and enterovirus 71 (EV71). This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

This compound functions by binding to a highly conserved pocket in the capsid of HRV, interfering with receptor binding and early stages of the viral infectious cycle. This mechanism is crucial for its antiviral efficacy against a broad spectrum of picornaviruses.

In Vitro Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity in vitro against multiple HRV serotypes and other enteroviruses. The median effective concentration (EC50) for this compound against 100 HRV serotypes is reported to be 5.8 ng/mL (15.2 nM) .

Table 1: In Vitro Efficacy of this compound Against Enteroviruses

| Virus Type | EC50 (ng/mL) | Notes |

|---|---|---|

| Human Rhinovirus | 5.8 | Effective against 100 serotypes |

| Enterovirus 71 | Variable | Robust activity across various isolates |

| Poliovirus Types 1-3 | Variable | Demonstrated antiviral activity |

Clinical Trials and Findings

This compound has undergone several clinical trials to assess its efficacy in treating HRV infections, particularly in populations with asthma and chronic obstructive pulmonary disease (COPD).

Phase IIb SPIRITUS Trial

The SPIRITUS trial evaluated this compound's effectiveness in patients with moderate-to-severe asthma exacerbated by HRV infections. Key results include:

- Primary Endpoint : Reduction in asthma control questionnaire scores (ACQ-6) did not reach statistical significance.

- Secondary Endpoint : Significant improvement in upper respiratory symptoms was noted, with a mean reduction in WURSS-21 severity scores averaging -4.01 compared to placebo (p = 0.020) .

Table 2: Summary of Clinical Trial Results

| Trial Name | Population | Primary Endpoint | Result |

|---|---|---|---|

| SPIRITUS | Moderate-to-severe asthma | ACQ-6 Score Reduction | Not statistically significant |

| WURSS-21 Severity Score | Significant reduction (-4.01, p=0.020) |

Resistance Mechanisms

Despite its efficacy, this compound faces challenges related to the development of resistance among enteroviruses. Studies have identified specific mutations that confer resistance, necessitating ongoing research into combination therapies and alternative antiviral strategies .

Case Studies

- Asthmatic Adults : A study involving asthmatic adults showed that this compound significantly alleviated symptoms associated with naturally acquired HRV infections, highlighting its potential as a therapeutic option for exacerbations linked to viral infections .

- COPD Patients : A double-blind randomized trial assessed this compound's impact on COPD patients following rhinovirus challenge. The study aimed to evaluate improvements in respiratory symptoms and lung function post-treatment .

Propriétés

IUPAC Name |

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSVBVKHUICELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195984 | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439085-51-5 | |

| Record name | Vapendavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapendavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPENDAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.